molecular formula C13H31NO3S B14481575 N,N-dibutylbutan-1-amine;methanesulfonic acid CAS No. 67019-88-9

N,N-dibutylbutan-1-amine;methanesulfonic acid

Katalognummer: B14481575
CAS-Nummer: 67019-88-9
Molekulargewicht: 281.46 g/mol
InChI-Schlüssel: TYAUHAHDOZHZDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dibutylbutan-1-amine;methanesulfonic acid is a chemical compound that combines the properties of an amine and a sulfonic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibutylbutan-1-amine;methanesulfonic acid typically involves the reaction of N,N-dibutylbutan-1-amine with methanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and high production rates .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-dibutylbutan-1-amine;methanesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

N,N-dibutylbutan-1-amine;methanesulfonic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N,N-dibutylbutan-1-amine;methanesulfonic acid involves its interaction with molecular targets and pathways in biological systems. The amine group can form hydrogen bonds and electrostatic interactions with biomolecules, while the sulfonic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N,N-dibutylbutan-1-amine;methanesulfonic acid include:

Uniqueness

This compound is unique due to its combination of an amine and a sulfonic acid group, which imparts distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial processes .

Eigenschaften

CAS-Nummer

67019-88-9

Molekularformel

C13H31NO3S

Molekulargewicht

281.46 g/mol

IUPAC-Name

N,N-dibutylbutan-1-amine;methanesulfonic acid

InChI

InChI=1S/C12H27N.CH4O3S/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-5(2,3)4/h4-12H2,1-3H3;1H3,(H,2,3,4)

InChI-Schlüssel

TYAUHAHDOZHZDO-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CCCC.CS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.